molecular formula C13H9N3O6 B11980938 Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- CAS No. 1217273-49-8

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-

Cat. No.: B11980938
CAS No.: 1217273-49-8
M. Wt: 303.23 g/mol
InChI Key: JPGDTQYFKRXXJL-UHFFFAOYSA-N
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Description

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is a chemical compound with the molecular formula C13H9N3O6 and a molecular weight of 303.233 g/mol . This compound is known for its unique structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

1217273-49-8

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H

InChI Key

JPGDTQYFKRXXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-nitrophenylhydrazine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroquinones.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- exhibit notable antitumor activities. Schiff bases, which include this compound, have been extensively studied for their potential to inhibit cancer cell growth. The nitro groups in the structure may enhance biological activity by participating in electron transfer processes that can disrupt cellular functions .

Antioxidant Properties

The compound has been shown to possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The presence of hydroxyl groups allows for hydrogen donation to free radicals, thereby neutralizing them .

Synthesis of Coordination Complexes

This phenolic compound can serve as a ligand in coordination chemistry. It has been utilized to synthesize metal complexes that display interesting magnetic and electronic properties. For instance, complexes formed with manganese have shown distinct structural characteristics and potential applications in catalysis .

Polymer Chemistry

In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The nitro groups can also impart color changes upon exposure to different environmental conditions, making them suitable for use in smart materials .

Anion Sensors

The compound has been employed as an anion sensor due to its ability to selectively bind anions through hydrogen bonding interactions. This property is particularly useful in detecting environmental pollutants or monitoring biological systems where specific anions play critical roles .

Chromatographic Applications

Due to its distinct chemical properties, Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- has been used as a stationary phase in chromatographic techniques. Its ability to interact with various analytes enhances separation efficiency and selectivity .

Case Studies

Application AreaCase Study ReferenceFindings
Antitumor ActivityBarba et al., 2001Demonstrated significant cytotoxic effects on cancer cells.
Coordination ChemistryRecent studies on manganese complexesShowed unique magnetic properties due to ligand coordination.
Anion SensingHijji et al., 2008Effective detection of fluoride ions in aqueous solutions.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s ability to form hydrogen bonds and participate in redox reactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}-5-nitrophenol
  • 2-{(E)-[(2-hydroxy-3-nitrophenyl)imino]methyl}-4-nitrophenol
  • 2-{(E)-[(2-hydroxy-5-methoxy-3-nitrophenyl)imino]methyl}-4-methoxy-6-nitrophenol

Uniqueness

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is unique due to its specific arrangement of nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- (CAS No. 1217273-49-8) is a synthetic compound with notable biological activities. Its structure, characterized by multiple nitro and hydroxyl groups, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H9N3O6
  • Molecular Weight : 303.23 g/mol
  • IUPAC Name : 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-nitrophenylhydrazine under acidic conditions, which can be optimized for yield and purity in laboratory settings.

Biological Activity Overview

Research indicates that Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- exhibits significant antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

Studies have shown that this compound possesses considerable antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values against various strains are indicative of its potency:

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicate that it induces apoptosis and cell cycle arrest in a dose-dependent manner:

Cell Line IC50 (µM)
A54912.5
HeLa15.0

Mechanistically, the presence of nitro groups is believed to enhance its interaction with DNA, leading to increased cytotoxicity against cancer cells .

The biological activity of Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- is attributed to its ability to interact with various molecular targets including enzymes and receptors. The hydroxyl and nitro groups play critical roles in mediating these interactions, potentially leading to the inhibition of key biochemical pathways involved in microbial growth and cancer cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study involving the evaluation of this compound against multiple bacterial strains demonstrated its effectiveness compared to standard antibiotics like ampicillin, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assessment : In vitro studies on A549 and HeLa cells revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways, marking it as a candidate for further anticancer drug development.

Q & A

(Basic) What are the recommended methods for synthesizing 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitrophenol and characterizing its structural integrity?

Methodological Answer:
Synthesis typically involves condensation reactions between nitro-substituted phenolic precursors and appropriate imine-forming agents. For example, transition metal-modified mesoporous catalysts (e.g., CeFe10%) can enhance selectivity in C-alkylation reactions . Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) to confirm molecular weight . Purity assessment via high-performance liquid chromatography (HPLC) is critical to avoid oxidized byproducts, which can interfere with downstream applications .

(Basic) How can researchers accurately quantify phenolic compounds like this derivative in aqueous solutions?

Methodological Answer:
The Folin-Ciocalteu assay is a gold standard for quantifying phenolic content. This colorimetric method relies on the reduction of the Folin phenol reagent in alkaline conditions, producing a blue chromophore measurable at 750 nm . Ensure pH control (pH 7–10) to stabilize phenolic compounds and prevent oxidation artifacts. Calibration curves using gallic acid or similar standards are essential for accuracy .

(Advanced) What experimental design strategies optimize biodegradation efficiency for nitro-substituted phenolic compounds?

Methodological Answer:
Response surface methodology (RSM) with a 2³ full-factorial central composite design (CCD) is effective for optimizing variables like pH, temperature, and agitation speed. For instance, Pseudomonas putida biodegradation studies achieved 98.7% efficiency at pH 7.49, 30°C, and 138 rpm by modeling interactions between parameters . Validate predictions using a second-order polynomial regression model (R² ≥ 0.98) and confirm with ANOVA .

(Advanced) How should discrepancies in kinetic data during degradation or reaction studies be resolved?

Methodological Answer:
First, compare pseudo-first-order and pseudo-second-order kinetic models to identify rate-limiting steps. For catalytic reactions, calculate activation energy (Ea) and frequency factor (A) via the Arrhenius equation using data from temperature-varied experiments . Address contradictions by testing for diffusion limitations (e.g., varying agitation speeds) or catalyst deactivation . Cross-validate with statistical metrics like adjusted R² and residual analysis .

(Advanced) How can computational models enhance the optimization of extraction or synthesis parameters?

Methodological Answer:
Artificial neural networks (ANNs) trained on factorial design data (e.g., 3³ experiments) predict optimal conditions for variables like microwave power and solvent ratios. For example, ANN models achieved 59.56 mg/g total phenolic content in chamomile extracts, validated experimentally . Similarly, regression models from central composite designs improve parameter interactions in biodegradation .

(Basic) What safety protocols are critical when handling nitro-substituted phenolic compounds?

Methodological Answer:
Use water-saturated phenol solutions to minimize volatility and skin exposure. Avoid oxidized phenol by storing solutions under nitrogen and checking for discoloration (yellow/brown indicates degradation). Maintain pH > 7.5 during DNA/RNA extraction to prevent acidic hydrolysis . Always use gloves, goggles, and fume hoods.

(Advanced) How can mesoporous catalysts be engineered for selective reactions involving nitro-phenolic compounds?

Methodological Answer:
Modify mesoporous ceria with transition metals (e.g., Fe, Cu) to enhance Lewis acidity and pore accessibility. For C-methylation, 10% CeFe catalysts achieved 98% selectivity for ortho-alkylated products by optimizing pore size (2–50 nm) and surface area (>100 m²/g) . Characterize catalysts via BET surface analysis and X-ray diffraction (XRD) to confirm structural integrity.

(Advanced) In adsorption studies, how do adsorbent properties influence phenolic compound removal efficiency?

Methodological Answer:
Adsorbents with high surface area (e.g., activated carbon > 1000 m²/g) and mesoporosity (2–50 nm pores) maximize phenol uptake . Use Langmuir isotherms to model monolayer adsorption and pseudo-second-order kinetics to assess rate mechanisms. Validate with thermodynamic parameters (ΔG, ΔH) to determine spontaneity and heat changes .

(Basic) Why are pH and purity critical in phenolic compound experiments, and how are they maintained?

Methodological Answer:
pH affects phenolic solubility (e.g., DNA partitions into the aqueous phase at pH > 7.5) and reaction kinetics. Use phosphate or Tris buffers for stabilization . Purity is ensured via recrystallization (ethanol/chlorobenzene mixtures) and HPLC analysis. Avoid oxidized phenol by redistilling under reduced nitrogen .

(Advanced) What interdisciplinary approaches combine biological and chemical methods for nitro-phenolic pollutant remediation?

Methodological Answer:
Sequential treatment integrates Pseudomonas putida biodegradation (optimized via CCD at pH 7.49, 30°C) with catalytic ozonolysis or Fenton reactions for residual pollutant breakdown. Monitor intermediates using LC-MS to avoid toxic byproducts. Hybrid systems improve total organic carbon (TOC) removal by >90% compared to standalone methods .

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